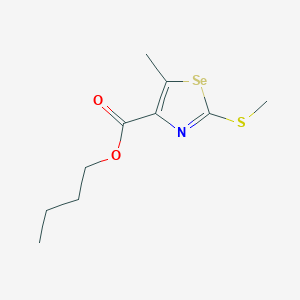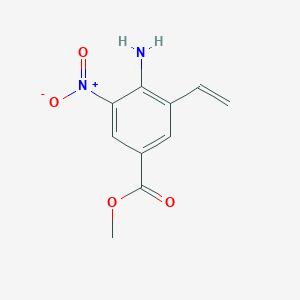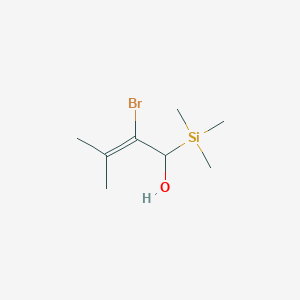![molecular formula C9H15BrO3 B12608908 2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate CAS No. 877201-09-7](/img/structure/B12608908.png)
2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate is a chemical compound known for its unique structure and reactivity. It is an ester derivative that contains both an allyl ether and a brominated tertiary carbon, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate typically involves the esterification of 2-bromo-2-methylpropanoic acid with 2-[(prop-2-en-1-yl)oxy]ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Oxidation and Reduction: The allyl ether moiety can be oxidized to form epoxides or reduced to form saturated ethers.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide are used, often in solvents like tetrahydrofuran (THF) or dimethylformamide (DMF).
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) and reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products include ethers, amines, and alcohols.
Elimination Reactions: Alkenes are the primary products.
Oxidation and Reduction: Epoxides and saturated ethers are formed.
Wissenschaftliche Forschungsanwendungen
2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme-catalyzed reactions and as a probe for investigating biochemical pathways.
Medicine: It serves as a precursor for the synthesis of bioactive compounds with potential therapeutic applications.
Industry: The compound is employed in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism by which 2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate exerts its effects depends on the specific reaction it undergoes. For nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new bond with the carbon atom. In elimination reactions, the base abstracts a proton, leading to the formation of a double bond. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
2-[(Prop-2-en-1-yl)oxy]ethyl 2-bromo-2-methylpropanoate can be compared with other similar compounds, such as:
2-Bromo-2-methylpropanoic acid: Lacks the allyl ether moiety, making it less versatile in certain synthetic applications.
2-[(Prop-2-en-1-yl)oxy]ethanol: Does not contain the brominated tertiary carbon, limiting its reactivity in nucleophilic substitution reactions.
2-Bromoethyl 2-bromo-2-methylpropanoate: Contains an additional bromine atom, which can lead to different reactivity and applications.
The uniqueness of this compound lies in its combination of an allyl ether and a brominated tertiary carbon, providing a versatile platform for various chemical transformations.
Eigenschaften
CAS-Nummer |
877201-09-7 |
|---|---|
Molekularformel |
C9H15BrO3 |
Molekulargewicht |
251.12 g/mol |
IUPAC-Name |
2-prop-2-enoxyethyl 2-bromo-2-methylpropanoate |
InChI |
InChI=1S/C9H15BrO3/c1-4-5-12-6-7-13-8(11)9(2,3)10/h4H,1,5-7H2,2-3H3 |
InChI-Schlüssel |
MPONYUQHIOFFLN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C(=O)OCCOCC=C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [[3-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12608833.png)
![2,4-dichloro-N-[4-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide;mercury](/img/structure/B12608836.png)

![4,4'-{[5-(Butan-2-yl)-2-hydroxy-1,3-phenylene]bis(methylene)}diphenol](/img/structure/B12608852.png)
![1-[(3,3-Dimethylbutoxy)carbonyl]-2,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B12608853.png)
![4-Ethoxy-6-(3-fluoro-4-methoxyphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608864.png)
![2-[4-(4-Fluorophenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline](/img/structure/B12608878.png)
![[4-(5-sulfanylidenedithiol-3-yl)phenyl] 2-[4-[4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-5-yl)phenyl]sulfonylpiperazin-1-yl]acetate](/img/structure/B12608884.png)
propanedinitrile](/img/structure/B12608889.png)

![1-Chloro-6-[(oxan-2-yl)oxy]hex-3-yn-2-ol](/img/structure/B12608900.png)
![[(Pent-3-en-1-yl)oxy]tri(propan-2-yl)silane](/img/structure/B12608904.png)
![N-{3-[(Z)-(1H-Pyrrol-2-ylmethylene)amino]phenyl}acetamide](/img/structure/B12608914.png)

